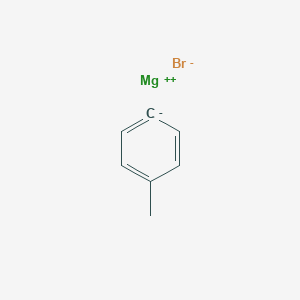

magnesium;methylbenzene;bromide

Description

Magnesium;methylbenzene;bromide (IUPAC name), commonly known as tolylmagnesium bromide, is a Grignard reagent with the molecular formula C₇H₇BrMg and a molecular weight of 195.34 g/mol . It exists in two primary isomeric forms: para-tolylmagnesium bromide (4-methylphenylmagnesium bromide) and ortho-tolylmagnesium bromide (2-methylphenylmagnesium bromide), depending on the position of the methyl group on the benzene ring . This compound is typically prepared by reacting 4-bromotoluene or 2-bromotoluene with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) . As a Grignard reagent, it is highly nucleophilic and reacts with electrophiles such as carbonyl compounds (aldehydes, ketones, esters) to form carbon-carbon bonds, making it indispensable in synthetic organic chemistry .

Key properties include:

Properties

IUPAC Name |

magnesium;methylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUQKCCKUOSAEV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;methylbenzene;bromide involves the reaction of 4-bromotoluene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of automated systems and controlled environments ensures the consistency and purity of the product. Industrial reactors are designed to handle large volumes and maintain anhydrous conditions throughout the process .

Chemical Reactions Analysis

Types of Reactions

Magnesium;methylbenzene;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution: Can replace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Halides: Substitutes halides in organic molecules.

Electrophiles: Participates in coupling reactions with electrophiles such as alkyl halides.

Major Products Formed

Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.

Substituted Aromatics: When reacting with halides.

Coupled Products: Various coupled organic molecules.

Scientific Research Applications

Magnesium;methylbenzene;bromide has numerous applications in scientific research:

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Polymer Chemistry: Acts as a catalyst in living cationic polymerization and ring-expansion cationic polymerization.

Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates.

Material Science: Used in the preparation of advanced materials and polymers.

Mechanism of Action

The mechanism of action of magnesium;methylbenzene;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate acts as a nucleophile, attacking electrophilic centers in various substrates. The reaction proceeds through a six-membered ring transition state, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Physical Properties of Selected Grignard Reagents

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Position | Key Feature(s) |

|---|---|---|---|---|---|

| Para-tolylmagnesium bromide | C₇H₇BrMg | 195.34 | 4294-57-9 | Para (4-methyl) | Electron-donating methyl group |

| Ortho-tolylmagnesium bromide | C₇H₇BrMg | 195.34 | 932-31-0 | Ortho (2-methyl) | Increased steric hindrance |

| Phenylmagnesium bromide | C₆H₅BrMg | 181.32 | 100-58-3 | None (parent benzene) | Higher nucleophilicity, less steric bulk |

| Benzylmagnesium bromide | C₇H₇BrMg | 195.34 | 1589-82-8 | Benzyl (CH₂ group) | Allylic stabilization enhances stability |

- Electronic Effects : The methyl group in tolylmagnesium bromide is electron-donating via hyperconjugation, increasing electron density on the benzene ring. This contrasts with phenylmagnesium bromide, where the absence of substituents results in unmodulated reactivity .

Table 2: Reaction Yields with Different Grignard Reagents

| Electrophile | PhenylMgBr Yield (%) | Para-TolylMgBr Yield (%) | Ortho-TolylMgBr Yield (%) | Reference |

|---|---|---|---|---|

| Formaldehyde (aldehyde) | 92 | 88 | 75 | |

| Acetone (ketone) | 85 | 82 | 68 | |

| Ethyl benzoate (ester) | 78 | 70 | 60 |

- Nucleophilicity: Phenylmagnesium bromide generally exhibits higher reactivity due to the absence of steric hindrance. For example, in the synthesis of triphenylmethanol, phenylmagnesium bromide achieves a 92% yield with formaldehyde, while para-tolylmagnesium bromide yields 88% .

- Steric Limitations : Ortho-tolylmagnesium bromide shows reduced yields (e.g., 60% with esters) due to hindered access to the Mg center .

Stability and Handling

- Thermal Stability : Tolylmagnesium bromide isomers are less stable than benzylmagnesium bromide, which benefits from allylic stabilization .

- Safety: All Grignard reagents require strict anhydrous conditions. Para-tolylmagnesium bromide is commercially available as a 0.5–2.0 M solution in ether, with handling precautions similar to other organomagnesium compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.